molecular formula C21H19N3O5 B2986643 N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-45-8

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2986643
CAS No.: 899741-45-8
M. Wt: 393.399
InChI Key: HNVSLVWNEMCLKJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-nitrobenzyl group at the 1-position and a 2-ethoxyphenyl carboxamide at the 3-position. The 3-nitrobenzyl moiety introduces strong electron-withdrawing properties, while the 2-ethoxyphenyl group contributes steric bulk and moderate lipophilicity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-29-19-9-4-3-8-18(19)22-21(26)16-10-11-20(25)23(14-16)13-15-6-5-7-17(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVSLVWNEMCLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique chemical structure with the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N4O4
  • Molecular Weight : 396.4 g/mol

The compound's structure includes a dihydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that similar compounds in the dihydropyridine class exhibit significant antimicrobial properties. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : Compounds structurally related to N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Biofilm Disruption : Studies have demonstrated that these compounds can inhibit biofilm formation by pathogens such as Staphylococcus aureus, enhancing their efficacy against biofilm-associated infections .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

  • Cell Cycle Arrest : Similar derivatives have been reported to induce G2/M phase cell cycle arrest in cancer cells, primarily through the activation of the p53 pathway. This leads to increased apoptosis in malignant cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related compounds, suggesting that N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine may exert similar effects by promoting programmed cell death in cancerous cells .

In Vitro Studies

A series of in vitro studies have evaluated the antimicrobial and anticancer activities of related compounds:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
4aAntimicrobial0.22 μg/mL
5aAntimicrobial0.25 μg/mL
7bAnticancerInduces G2/M arrest

These studies highlight the promising biological activities associated with compounds similar to N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine.

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate the safety profile of N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares a 1,6-dihydropyridine-3-carboxamide core with analogs reported in recent studies. Key differences lie in the substituents on the benzyl group (position 1) and the carboxamide (position 3):

Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight Key Properties
Target Compound 3-Nitrobenzyl N-(2-ethoxyphenyl) ~393.4 g/mol* High polarity (NO₂), moderate steric bulk
BI82977 4-Chlorobenzyl N-(2-ethoxyphenyl) 382.84 g/mol Moderate polarity (Cl), lower steric hindrance
Compound 8 Benzyl N-(3-cyclopropylcarbamoylphenyl) 403.44 g/mol High hydrophilicity (amide), compact cyclopropyl group
Compound 12 4-Methoxybenzyl N-(3-cyclopropylcarbamoyl-4-fluorophenyl) 437.44 g/mol Enhanced solubility (methoxy), fluorinated aryl

*Calculated based on BI82977’s molecular formula (C₂₁H₁₉ClN₂O₃) with Cl replaced by NO₂.

Electronic and Steric Effects

  • 3-Nitrobenzyl (Target Compound): The nitro group (−NO₂) is strongly electron-withdrawing, which may enhance electrophilic interactions in biological targets (e.g., proteasome active sites) but could reduce metabolic stability due to susceptibility to nitro-reductases .
  • 4-Methoxybenzyl (Compound 12) : Methoxy (−OCH₃) is electron-donating, increasing solubility but possibly reducing binding affinity to targets requiring electron-deficient regions .

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